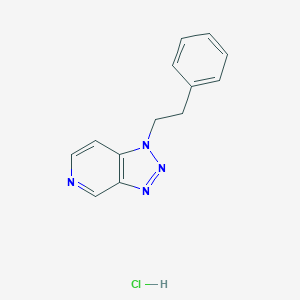
1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride, also known as PET, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. PET belongs to the class of triazolopyridine compounds and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride is not fully understood. However, it has been suggested that 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride may act by modulating the activity of certain neurotransmitters in the brain, such as gamma-aminobutyric acid (GABA) and glutamate. 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemische Und Physiologische Effekte
1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), indicating its potential anti-inflammatory properties. 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride has also been found to increase the levels of GABA in the brain, which may contribute to its anticonvulsant properties. Additionally, 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride has been found to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride has several advantages for use in lab experiments. It has a high degree of purity and stability, which allows for accurate and reproducible results. 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride is also relatively easy to synthesize, making it readily available for research purposes. However, 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride has some limitations, such as its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride. One area of interest is the development of 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Another area of interest is the investigation of 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride's potential use in the treatment of other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride and its effects on various neurotransmitters and enzymes in the brain.
Synthesemethoden
The synthesis of 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride involves the reaction of 2-phenylethylamine with 2-chloro-5-nitropyridine followed by reduction with palladium on carbon in the presence of hydrogen gas. The resulting intermediate is then treated with triazole to yield 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride. The purity of the compound is determined by high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride has been investigated for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride has also been found to have anticonvulsant properties, indicating its potential use in the treatment of epilepsy. Additionally, 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
16870-86-3 |
|---|---|
Produktname |
1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride |
Molekularformel |
C3H6N6.xH4O7P2 |
Molekulargewicht |
260.72 g/mol |
IUPAC-Name |
1-(2-phenylethyl)triazolo[4,5-c]pyridine;hydrochloride |
InChI |
InChI=1S/C13H12N4.ClH/c1-2-4-11(5-3-1)7-9-17-13-6-8-14-10-12(13)15-16-17;/h1-6,8,10H,7,9H2;1H |
InChI-Schlüssel |
ZQRIEUJRFFXCOE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C3=C(C=NC=C3)N=N2.Cl |
Kanonische SMILES |
C1=CC=C(C=C1)CCN2C3=C(C=NC=C3)N=N2.Cl |
Synonyme |
PCA-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(NE)-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231151.png)


![(NE)-4-methyl-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231158.png)
![Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate](/img/structure/B231162.png)

![(2R,4R,5R)-2-(hydroxymethyl)-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolane-3,4-diol](/img/structure/B231171.png)



![1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene](/img/structure/B231183.png)